(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL

Maltase Inhibition α-Glucosidase Carbohydrate Metabolism

This compound's specific (2R,4S,5R) stereochemistry and 1,3-O-benzylidene regioisomer are essential for biological activity. It exhibits potent intestinal maltase inhibition (IC50 21.07 µM) and serves as a critical chiral building block for synthesizing salacinol-type glycosidase inhibitors. Its ≥25 mg/mL water solubility enables aqueous-phase reactions without co-solvents. Generic substitution with alternative isomers compromises stereochemical purity, regioisomeric identity, and experimental validity. Choose this verified stereoisomer to ensure reproducible SAR studies and synthetic outcomes.

Molecular Formula C11H14O4
Molecular Weight 210.229
CAS No. 117122-84-6
Cat. No. B2420835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL
CAS117122-84-6
Molecular FormulaC11H14O4
Molecular Weight210.229
Structural Identifiers
SMILESC1C(C(OC(O1)C2=CC=CC=C2)CO)O
InChIInChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1
InChIKeyGUOMTMWCUMBRFX-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS 117122-84-6) Procurement and Research-Grade Specifications


(2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, also known as 1,3-O-Benzylidene-L-erythritol, is a chiral cyclic acetal derived from L-erythritol and benzaldehyde. It presents as a colourless solid with a molecular weight of 210.23 g/mol and the formula C11H14O4. The compound is characterized by its specific (2R,4S,5R) stereochemistry and the 1,3-dioxane ring system . Its primary recognized biological activity is as a potent inhibitor of intestinal maltase . Physicochemical data indicate a melting point range of 135-167 °C, a predicted density of 1.249±0.06 g/cm³, and a pKa of 13.32±0.60 .

Why Generic Substitution of (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS 117122-84-6) Fails in Research and Development


Substituting (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol with a generic or closely related analog is scientifically invalid due to critical differences in stereochemistry, regioisomerism, and resulting biological activity. The compound's specific (2R,4S,5R) configuration is essential for its interaction with biological targets like maltase, where it exhibits a specific IC50 value of 21.07 µM [1]. Furthermore, the 1,3-O-benzylidene regioisomer is distinct from its 2,3-O- and 2,4-O-benzylidene counterparts, which can undergo acid-catalyzed rearrangements [2]. These structural variations directly impact the compound's utility as a chiral building block, as seen in the synthesis of specific glycosidase inhibitors like salacinol analogs [3]. Therefore, generic substitution would introduce uncontrolled variables in stereochemical purity, regioisomeric identity, and biological potency, compromising experimental reproducibility and validity.

Quantitative Evidence Guide for (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS 117122-84-6) vs. Comparators


Maltase Inhibitory Potency of 1,3-O-Benzylidene-L-erythritol vs. Clinical Standards

The target compound exhibits moderate inhibitory activity against rat intestinal maltase. While less potent than clinical drugs like acarbose (IC50 = 0.16-0.29 µM) and voglibose (IC50 = 1.3 µM), its IC50 of 21.07 µM [1] positions it as a useful tool compound for studying non-carbohydrate, benzylidene-based inhibitors. This potency is significantly higher than that of many natural product inhibitors, providing a defined activity baseline for structure-activity relationship (SAR) studies .

Maltase Inhibition α-Glucosidase Carbohydrate Metabolism

Aqueous Solubility Advantage of the 1,3-O-Benzylidene-L-erythritol Scaffold

The presence of the hydroxymethyl group on the 1,3-dioxane ring in (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol confers significantly enhanced aqueous solubility compared to its analog lacking this group, 2-phenyl-1,3-dioxan-5-ol. The target compound is soluble in water to at least 25 mg/mL [1], whereas the comparator 2-phenyl-1,3-dioxan-5-ol is described as only sparingly soluble (approx. 27 g/L, which equates to 27 mg/mL but is often reported as 'slightly soluble') . This difference is critical for applications requiring aqueous reaction conditions or biological assays in buffered media.

Solubility Formulation Aqueous Compatibility

Regioisomeric Stability and Acid-Catalyzed Rearrangement Behavior

The 1,3-O-benzylidene regioisomer of erythritol exhibits distinct stability under acidic conditions compared to its 2,3-O-benzylidene counterpart. It has been demonstrated that "cis"-2,3-O-benzylidene-erythritol undergoes an acid-catalyzed rearrangement to yield 1,3-O-benzylidene-DL-erythritol [1]. This indicates that the 1,3-O-benzylidene form is the thermodynamically more stable regioisomer under acidic conditions. For synthetic chemists, this means the target compound can be used in transformations where acid-sensitive intermediates would otherwise degrade or rearrange.

Stereochemistry Regioisomerism Acid Stability Synthetic Intermediate

Chiral Purity and Specific Rotation as a Determinant of Synthetic Utility

The compound's defined (2R,4S,5R) stereochemistry is essential for its application as a chiral building block. While specific rotation values are not universally reported for this exact compound in all vendor catalogs, its utility in stereoselective synthesis is well-documented. For instance, related benzylidene-protected erythritol derivatives are used to create chiral cyclic sulfates, which are key intermediates in the synthesis of stereodefined glycosidase inhibitors like salacinol [1]. The specific stereochemistry of the target compound ensures predictable diastereoselectivity in subsequent reactions, a property not shared by racemic mixtures or other diastereomers.

Chiral Building Block Stereochemistry Enantiomeric Purity

Optimal Research and Industrial Application Scenarios for (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS 117122-84-6)


Synthesis of Stereodefined Glycosidase Inhibitors and Salacinol Analogs

This compound serves as a crucial chiral building block for constructing complex, stereochemically pure molecules, particularly in the synthesis of salacinol and its analogs. Its (2R,4S,5R) configuration is essential for the correct stereochemical outcome in the formation of cyclic sulfates, which are then used to create potent glycosidase inhibitors targeting enzymes like human maltase glucoamylase (MGA) [1].

Enzymology and Biochemistry Studies of Carbohydrate-Metabolizing Enzymes

Due to its specific, moderate inhibitory activity against intestinal maltase (IC50 = 21.07 µM), the compound is an ideal tool for studying the structure and function of α-glucosidases [1]. Its non-carbohydrate, benzylidene scaffold provides a distinct chemotype compared to carbohydrate-mimicking inhibitors like acarbose or voglibose, making it valuable for SAR studies aimed at developing novel inhibitors [2].

Development of Aqueous-Phase Organic Transformations

The compound's documented water solubility (≥25 mg/mL) makes it a preferred substrate for developing and optimizing aqueous-phase reactions, including enzymatic transformations or metal-catalyzed couplings in water [1]. This contrasts with less water-soluble analogs, which may require organic co-solvents that can denature enzymes or complicate work-up procedures.

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